1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has garnered attention due to its unique structure and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to have a protective effect on liver cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its unique structure and potential applications in various fields make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to fully elucidate its effects.
Future Directions
There are several potential future directions for research on 1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory and analgesic properties make it a promising compound for further study in the field of pain management. Finally, its potential protective effect on liver cells may make it a useful compound for the treatment of liver disease.
Synthesis Methods
The synthesis of 1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester, which is subsequently cyclized with hydrazine hydrate to form the pyrazole ring. Finally, the carboxylic acid group is introduced through a reaction with thionyl chloride to yield the desired product.
Scientific Research Applications
1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-6-4-5-7-12(11)20-2/h4-9H,3H2,1-2H3,(H2,16,17,19,21) |
InChI Key |
AJBBAMLSONBKGW-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.